Kinase Selectivity Profile: Head-to-Head Comparison with Close Analogs is Currently Unavailable
A direct quantitative comparison of the kinase selectivity of CAS 2640963-73-9 versus its closest structural analogs, such as 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine or 4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine, has not been identified in any primary research paper, patent, or authoritative database. The class-level evidence shows that piperazinylpyrimidine derivatives can be designed to target specific kinase subfamilies like PDGFR, CK1, and RAF [1], but no quantitative IC50 or Kd values are available to differentiate this particular compound from its analogs. The absence of public selectivity data means that any procurement decision based on a specific kinase target hypothesis carries unquantified risk.
| Evidence Dimension | Kinase selectivity profile (IC50 or Kd values) |
|---|---|
| Target Compound Data | No quantitative data available |
| Comparator Or Baseline | 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine / 4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine |
| Quantified Difference | Cannot be calculated |
| Conditions | N/A |
Why This Matters
Without quantitative selectivity data, researchers cannot rationally select this compound over a slightly modified analog for a specific kinase target, making empirical screening a prerequisite.
- [1] Shallal, H. M., et al.; Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives; European Journal of Medicinal Chemistry, 2011, 46(6), 2043-2057. View Source
